molecular formula C21H24O6 B1207571 Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate CAS No. 58772-81-9

Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate

Cat. No. B1207571
CAS RN: 58772-81-9
M. Wt: 372.4 g/mol
InChI Key: PPHCYWKQJLNLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate is a natural product found in Tritonia tetraquetra, Sinularia polydactyla, and other organisms with data available.

Scientific Research Applications

Structural Analysis and Conformation

  • The compound's structure, specifically its tetrahydrofuran ring and the six-membered ring fused to it, shows envelope conformations. This structural detail can be crucial for understanding its chemical behavior and interactions in various scientific studies (Zuo, Chen, Lu, Cao, & Liu, 2009).

Synthesis and Cyclization Reactions

  • The compound has been used in synthesis processes, demonstrating its versatility in forming bridged azabicyclic compounds and serving as a key reactant in radical translocation reactions (Ikeda, Kugo, & Sato, 1996).

Stereochemical Applications

  • Its stereochemistry, particularly the stereostructures of its adducts, is determined through NMR spectral data and single-crystal X-ray analyses. This highlights its importance in stereochemical research and the study of molecular geometries (Matsui, Kitajima, & Nakayama, 1988).

Photochemistry

  • The compound has applications in photochemistry, where it undergoes specific photocyclization reactions. This property is significant for research in the field of photochemistry and photophysics (Anklam, Lau, & Margaretha, 1985).

Thermal Conversion

  • It is also involved in thermal conversion processes, particularly in converting into tetrahydrocoumarins and methyl benzoates. These conversions are critical for understanding reaction mechanisms under thermal conditions (Matsui, Matsushita, & Nakayama, 1992).

properties

CAS RN

58772-81-9

Product Name

Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate

InChI

InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3

InChI Key

PPHCYWKQJLNLQQ-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O

Canonical SMILES

CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O

synonyms

deoxypulalide
pukalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
Reactant of Route 4
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
Reactant of Route 5
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
Reactant of Route 6
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate

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